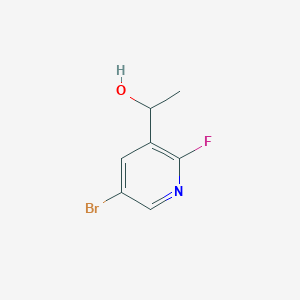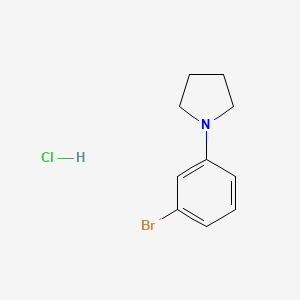
1-(3-Bromophenyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)pyrrolidine hydrochloride is a chemical compound with the empirical formula C10H13BrClN . It has a molecular weight of 262.57 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromophenyl)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a bromophenyl group . The InChI string isInChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H . The SMILES string is C1CCN(C1)C2=CC(=CC=C2)Br.Cl . Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Bromophenyl)pyrrolidine hydrochloride are not available, pyrrolidine derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
1-(3-Bromophenyl)pyrrolidine hydrochloride is a solid compound . It has a molecular weight of 262.57 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass is 260.99199 g/mol .科学的研究の応用
Conformational Studies : Research on similar compounds, such as 1-(2-bromophenyl)pyrrolidin-2-one, has focused on their conformational properties. These studies have revealed substantial non-planarity in solution and specific dihedral angles between phenyl and five-membered rings in the solid state, offering insights into the molecular structure and behavior of related compounds (Fujiwara et al., 1977).
Crystal Structure Analysis : Crystal structure studies of related compounds have been conducted to understand their structural characteristics in solid states. This knowledge is vital for applications in materials science and pharmaceuticals (Fujiwara et al., 1977).
Luminescent Polymers : The integration of similar bromophenyl pyrrolidine structures into polymers has been explored. These polymers exhibit strong fluorescence and distinct optical properties, suggesting potential uses in optoelectronics and sensing applications (Zhang & Tieke, 2008).
Enzyme Inhibition : Compounds like benzyl 2-(bromophenyl)pyrrolidine carbamates have been studied for their ability to inhibit cholinesterases, enzymes relevant in neurological disorders. This suggests potential applications in designing therapeutic agents for neurological conditions (Pizova et al., 2017).
Organometallic Chemistry : Studies on pyrrolidine derivatives in organometallic complexes provide insights into their bonding characteristics and potential applications in catalysis and materials science (Singh et al., 2003).
Antithrombin Activity : The synthesis and molecular docking study of pyrrolidine derivatives for potential antithrombin activity highlights their possible use in developing anticoagulant drugs (Ayan et al., 2013).
Hydrogen-Bonding Patterns : Research on the hydrogen-bonding patterns in enaminones related to bromophenyl pyrrolidines has implications for understanding intermolecular interactions and designing molecules with desired properties (Balderson et al., 2007).
Antiviral Activity : Certain pyrrolidine derivatives have shown antiviral activity against various RNA and DNA viruses, suggesting their potential in antiviral drug development (Bergstrom et al., 1984).
Antioxidant and Anticholinergic Activities : Pyrrolidine derivatives, including bromophenols, have been synthesized and evaluated for their antioxidant and anticholinergic activities, indicating their potential in oxidative stress-related therapies and cholinergic system modulation (Rezai et al., 2018).
Inhibition of Tumor Cell Growth : Functionalized pyrrolidines have shown efficacy in inhibiting the growth of human tumor cells, especially glioblastoma and melanoma cells, suggesting their potential in cancer therapy (Fiaux et al., 2005).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s recommended to wear suitable gloves, protective clothing, and eye protection when handling this compound .
将来の方向性
特性
IUPAC Name |
1-(3-bromophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJHQYGVTRCCDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675405 |
Source


|
| Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187385-56-3 |
Source


|
| Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

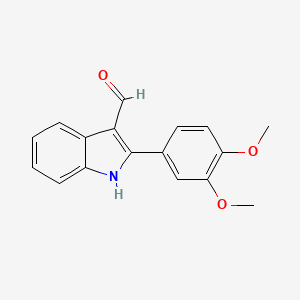
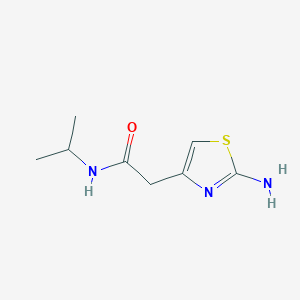
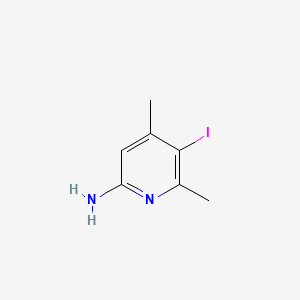

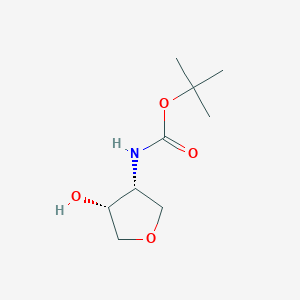


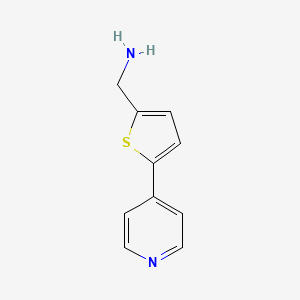

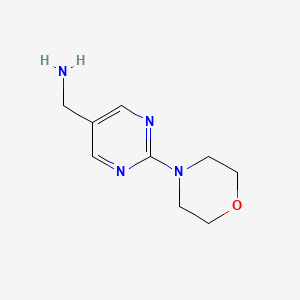
![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)


